3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-4-3-5-14(10-12)18(22)19-15-7-8-16-13(11-15)6-9-17(21)20(16)2/h3-5,7-8,10-11H,6,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQIIXWASGXQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the condensation of 3-methylbenzoic acid with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Alkylated benzamide derivatives
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects in treating various diseases. Key areas include:
- Cancer Treatment: Investigations into its ability to inhibit specific cancer cell growth pathways.
- Infectious Diseases: Its efficacy as an antimicrobial agent is under study due to structural similarities with known antibiotics.
Research indicates that compounds with similar structures exhibit various biological activities:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: Potential interactions with biological receptors could lead to new therapeutic targets.
Material Science
In industry, 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is utilized in developing new materials with specialized properties:
- Fluorescent Materials: Its unique structure allows for the creation of materials that emit light under specific conditions.
- Conductive Polymers: The compound's properties can be harnessed to develop polymers with enhanced electrical conductivity.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Anticancer Studies: A study demonstrated that derivatives of quinoline compounds exhibit significant cytotoxic effects against breast cancer cell lines. This suggests that this compound may also possess similar properties.
- Antimicrobial Activity: Research indicated that quinoline derivatives show promise as antimicrobial agents against resistant bacterial strains. The structural features of this compound may enhance its effectiveness against such pathogens.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the benzamide ring, the tetrahydroquinolinone nitrogen, or the replacement of the amide group. Below is a systematic comparison:
Substituent Variations on the Benzamide Ring
- 4-Ethoxy-N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)benzamide (BI98583): Structural Difference: Ethoxy group at the benzamide 4-position instead of 3-methyl. Impact: The ethoxy group increases electron-donating effects and may enhance solubility due to polar oxygen. Molecular weight = 324.37, lower than the target compound (C₁₈H₁₉N₂O₂, MW 295.36 inferred from ) .
- N-(1-Ethyl-2-oxo-tetrahydroquinolin-6-yl)-3-methoxybenzamide: Structural Difference: Methoxy at benzamide 3-position and ethyl on the tetrahydroquinolinone nitrogen. Impact: Methoxy’s stronger electron-donating nature compared to methyl may alter binding affinity.
Substituent Variations on the Tetrahydroquinolinone Nitrogen
- N-(1-Benzyl-2-oxo-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide: Structural Difference: Benzyl group on the tetrahydroquinolinone nitrogen and 3,4-dimethylbenzamide. Impact: Increased steric bulk (MW 384.5) likely reduces metabolic clearance but may hinder target engagement.
- 3-Methyl-N-(2-oxo-1-propyl-tetrahydroquinolin-6-yl)benzenesulfonamide: Structural Difference: Propyl on the tetrahydroquinolinone nitrogen and sulfonamide replacing benzamide. Impact: Sulfonamide’s stronger acidity (pKa ~10) versus benzamide (pKa ~15) could influence ionic interactions. Propyl enhances lipophilicity (MW 358.5) .
Core Scaffold Modifications
- Baxdrostat (Synonym in ): Structural Difference: Tetrahydroisoquinoline core instead of tetrahydroquinolinone, with propionamide. Impact: Altered ring saturation and heteroatom positioning may shift target selectivity .
Data Table: Structural and Physicochemical Comparison
Biological Activity
3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound belonging to the quinoline derivatives class, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| Molecular Weight | 294.35 g/mol |
| CAS Number | 921999-71-5 |
Synthesis
The synthesis of this compound typically involves the condensation of 3-methylbenzoic acid with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-amine. This reaction is generally facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. In a study evaluating various compounds against bacterial strains, derivatives similar to this compound demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria. For example, compounds in the same family showed minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL against resistant strains .
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A molecular docking study suggested that the compound could interact effectively with key targets involved in cancer progression .
Enzyme Inhibition
This compound is being investigated for its role as an enzyme inhibitor. Specific studies have highlighted its potential to inhibit certain kinases that are crucial in signal transduction pathways associated with cancer and inflammation. This suggests a possible therapeutic application in treating diseases characterized by dysregulated kinase activity .
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A recent study tested a series of quinoline derivatives against multi-drug resistant bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited significant antimicrobial effects with lower toxicity profiles compared to traditional antibiotics .
- Case Study on Cancer Cell Lines : In vitro studies on breast cancer cell lines demonstrated that quinoline-based compounds induced apoptosis at concentrations that were non-toxic to normal cells. The mechanism was linked to the activation of caspase pathways .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
